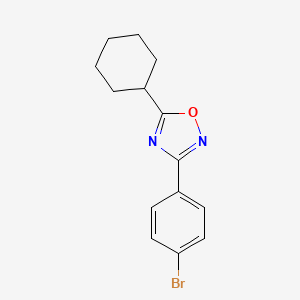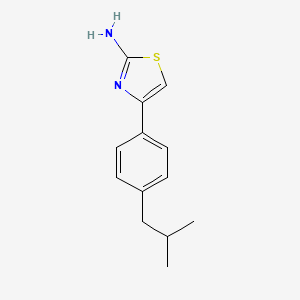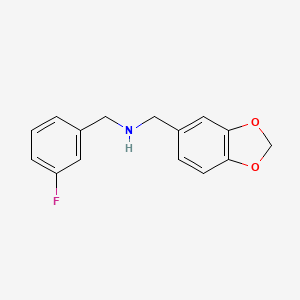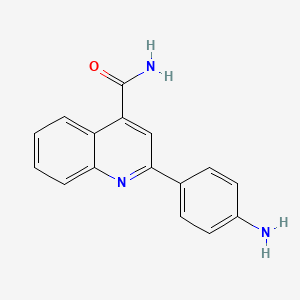
2-(4-Aminophenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Aminophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that 2-(4-Aminophenyl)-4-quinolinecarboxamide may interact with its targets in a similar manner, leading to changes in the cell membrane permeability and intracellular processes .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways related to cell membrane integrity and intracellular processes .
Result of Action
Related compounds have been found to exhibit potent antibacterial activity, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
2-(4-Aminophenyl)-4-quinolinecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.
Additionally, this compound has been observed to bind to certain proteins involved in cell signaling pathways. This binding can modulate the activity of these proteins, leading to changes in cellular responses. For instance, the compound’s interaction with kinases can affect phosphorylation events, which are critical for signal transduction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of key signaling pathways that are essential for cell survival and growth.
Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also notable, as it can influence the activity of metabolic enzymes and the production of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .
In addition to enzyme inhibition, this compound can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions, such as reduced cell proliferation and increased apoptosis . The compound’s ability to interact with multiple targets highlights its potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo degradation, leading to the formation of inactive metabolites.
Long-term exposure to this compound in cell culture models has revealed that the compound can induce persistent changes in cellular function. These changes include sustained inhibition of cell proliferation and prolonged activation of apoptotic pathways . In vivo studies have also demonstrated that the compound’s effects can persist over time, contributing to its potential therapeutic efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while maintaining its biological activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity. Below this threshold, the compound may not exert its desired effects, while exceeding the threshold can lead to toxicity . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound.
The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of metabolic intermediates. For instance, the compound’s inhibition of certain enzymes can lead to the accumulation of specific metabolites, which may have downstream effects on cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific transporters, allowing for its accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity.
The distribution of this compound within tissues is also influenced by its binding to plasma proteins. This binding can affect the compound’s bioavailability and its ability to reach target sites . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action.
In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression . In the mitochondria, the compound can affect mitochondrial function and metabolism, contributing to its overall biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-(4-aminophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWNEUJPGXWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360778 |
Source


|
| Record name | BAS 03370244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444151-71-7 |
Source


|
| Record name | BAS 03370244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
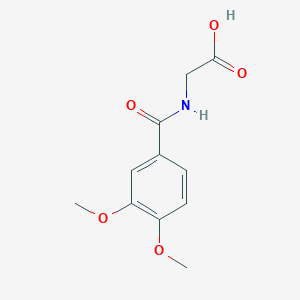

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
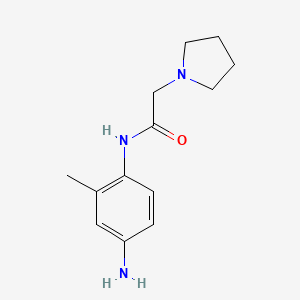

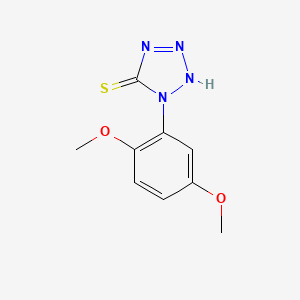

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
